molecular formula C24H21NO5 B613758 (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid CAS No. 252206-27-2

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid

Cat. No.: B613758
CAS No.: 252206-27-2
M. Wt: 403.43
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Description

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected β-hydroxy-α-amino acid derivative. Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.43 g/mol . The compound features a phenyl group at the β-position, a hydroxyl group at C2, and an Fmoc-protected amine at C3 (Figure 1). This stereochemical arrangement (2R,3S) is critical for its application in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing β-hydroxy amino acid motifs into peptides .

Properties

IUPAC Name

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRELXVQPLAAB-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131742
Record name (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252206-27-2
Record name (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252206-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Hydroxy Group: The hydroxyl group is introduced via a stereoselective reduction of a corresponding ketone intermediate.

    Introduction of the Phenyl Group: The phenyl group is incorporated through a Grignard reaction or a similar organometallic reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in dimethylformamide for Fmoc deprotection.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Free amino group ready for further reactions.

Scientific Research Applications

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide or protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Substituent Variations on the Aromatic Ring

(R)-3-(Fmoc-amino)-3-(3-trifluoromethyl-phenyl)-propionic acid (CAS 517905-87-2) Substituent: 3-CF₃ on the phenyl ring. Impact: The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl group in the target compound. This modification is advantageous in medicinal chemistry for improving bioavailability . Molecular Weight: 415.36 g/mol (C₂₂H₁₉F₃NO₄) .

(R)-3-(Fmoc-amino)-3-(2-hydroxyphenyl)-propionic acid Substituent: 2-OH on the phenyl ring. Impact: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the hydrophobic phenyl group in the target compound, which favors membrane permeability .

Halogenated Derivatives

(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4) Substituent: 3-F on the phenyl ring. Impact: Fluorination enhances electronegativity and resistance to enzymatic degradation. This derivative lacks Fmoc protection, making it suitable for post-synthetic modifications . Molecular Weight: 199.18 g/mol (C₉H₁₀FNO₃) .

Protecting Group Variations

(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenyl-propanoic acid (CAS 145514-62-1) Protecting Group: Boc (tert-butoxycarbonyl) instead of Fmoc. Impact: Boc is acid-labile, whereas Fmoc requires base for deprotection. This difference dictates orthogonal protection strategies in multi-step peptide synthesis . Molecular Weight: 281.30 g/mol (C₁₄H₁₉NO₅) .

(2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic acid (CAS 2381842-52-8) Protecting Groups: Fmoc (C2) and Alloc (allyloxycarbonyl, C3). Impact: Dual protection enables sequential deprotection (Alloc via palladium catalysis, Fmoc via piperidine), allowing site-specific modifications in complex peptides . Molecular Weight: 424.45 g/mol (C₂₃H₂₄N₂O₆) .

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound C₂₄H₂₁NO₅ 403.43 (2R,3S) configuration; Fmoc protection; unsubstituted phenyl SPPS, β-hydroxy peptide motifs
Fmoc-(R)-3-Amino-3-(3-CF₃-Ph)-PA C₂₂H₁₉F₃NO₄ 415.36 3-CF₃ substitution; enhanced lipophilicity Enzyme-resistant peptide analogs
(2S,3S)-3-Amino-3-(3-F-Ph)-2-OH-PA C₉H₁₀FNO₃ 199.18 3-F substitution; no Fmoc protection Fluorinated peptide probes
Boc-(2R,3S)-3-Amino-2-OH-3-Ph-PA C₁₄H₁₉NO₅ 281.30 Boc protection; acid-labile Orthogonal synthesis strategies
Fmoc-SR-Dab(3-Aloc)-OH C₂₃H₂₄N₂O₆ 424.45 Dual Fmoc/Alloc protection; (2S,3R) configuration Site-specific peptide functionalization

Biological Activity

Overview

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid is a chiral amino acid derivative widely utilized in peptide synthesis due to its unique structural features. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the protection of the amino group during synthetic processes. This article delves into the biological activities associated with this compound, highlighting its applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C16H19NO4
  • Molecular Weight : 287.33 g/mol
  • CAS Number : 252206-27-2

The structure features a hydroxyl group and a phenyl group, contributing to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amino Group : Using Fmoc chloride in the presence of a base.
  • Formation of the Hydroxy Group : Achieved through stereoselective reduction.
  • Introduction of the Phenyl Group : Often via Grignard reactions or similar organometallic reactions.

These synthetic routes are essential for producing high-purity compounds for research and application in drug development.

Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its versatile structure allows for the incorporation into various peptides that can exhibit biological activities such as enzyme inhibition and antimicrobial effects.

Enzyme Interactions

Research indicates that derivatives of this compound can interact with specific enzymes, influencing their activity. For instance, studies have shown that certain peptides synthesized using this amino acid derivative can act as inhibitors for protein tyrosine phosphatases (PTPs), which are critical in cellular signaling pathways.

Antitumor Activity

Case studies have demonstrated that peptides incorporating this compound exhibit antitumor properties against various cancer cell lines. For example, peptides derived from this amino acid have shown promising results against prostate cancer (PC-3) cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameProtecting GroupBiological Activity
(2R,3S)-3-(Boc-amino)-2-hydroxy-3-phenyl-propanoic acidBocModerate enzyme inhibition
(2R,3S)-3-(Cbz-amino)-2-hydroxy-3-phenyl-propanoic acidCbzLow antimicrobial activity

The Fmoc protecting group used in this compound offers advantages such as ease of removal under mild conditions and stability under acidic environments compared to other protecting groups.

Research Findings

  • Antimicrobial Studies : Peptides synthesized using this amino acid derivative have shown significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.
  • Antitumor Studies : Specific peptides demonstrated IC50 values in the low micromolar range against cancer cell lines, highlighting their potential as therapeutic agents.

Q & A

Q. How can the synthesis of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid be optimized to achieve high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for applications in peptide synthesis. The synthesis typically involves stereospecific reactions with chiral starting materials, such as enantiomerically pure phenylglycine derivatives. Use of chiral auxiliaries or catalysts (e.g., Rh-based catalysts for hydrogenation) ensures retention of configuration during key steps like hydroxyl group introduction . Reaction conditions (e.g., low temperature for nucleophilic additions) and Boc/Fmoc protection strategies minimize racemization. Post-synthesis analysis via chiral HPLC or circular dichroism (CD) spectroscopy validates stereochemical integrity .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Purification often combines crystallization and chromatography. Crystallization from ethanol/water mixtures removes bulk impurities, while reverse-phase HPLC (C18 columns with acetonitrile/water gradients) resolves diastereomers or residual byproducts . For lab-scale isolation, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is effective. Freeze-drying aqueous fractions ensures product stability .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, 2D NMR (e.g., NOESY) identifies spatial correlations between the Fmoc group, hydroxyl, and phenyl substituents . Optical rotation measurements compared to literature values and Marfey’s reagent derivatization followed by HPLC analysis also confirm enantiopurity .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the Fmoc group in this compound under basic peptide synthesis conditions?

  • Methodological Answer : The Fmoc group’s stability arises from its fluorenylmethyl moiety, which resists nucleophilic attack under mildly basic conditions (e.g., piperidine treatment). Computational studies suggest the electron-withdrawing carbonyl group stabilizes the transition state during deprotection. However, prolonged exposure to strong bases (e.g., DBU) may lead to β-elimination, necessitating controlled deprotection times (5–20 minutes) .

Q. How can researchers resolve contradictions in reported biological activities of peptides incorporating this compound?

  • Methodological Answer : Variability often stems from peptide sequence context or conformational dynamics. Systematic studies using alanine scanning or truncation analogs identify critical residues. Circular dichroism (CD) and molecular dynamics simulations correlate structural features (e.g., β-turn stabilization by the hydroxy group) with activity . Additionally, orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) reconcile discrepancies .

Q. What strategies mitigate racemization risks during solid-phase peptide synthesis (SPPS) with this compound?

  • Methodological Answer : Racemization occurs during activation and coupling. Use of low-temperature (0–4°C) coupling with HOBt/DIC activation reduces epimerization. Incorporating pseudo-proline dipeptides or Emoc (ethyl Fmoc) derivatives stabilizes the transition state. Real-time monitoring via LC-MS detects racemized byproducts, enabling process optimization .

Q. How does the hydroxy group influence hydrogen-bonding patterns in crystal structures of derivatives?

  • Methodological Answer : The hydroxyl group participates in intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing a β-turn conformation. Comparative X-ray studies with dehydroxylated analogs show reduced helical propensity in peptides. In crystal lattices, intermolecular H-bonds between hydroxy and Fmoc carbonyl groups drive packing motifs, as observed in related fluorophenyl derivatives .

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